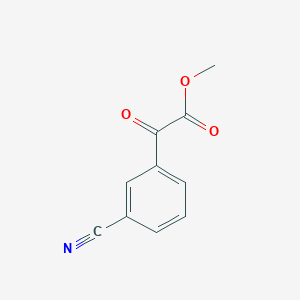
Methyl 2-(3-cyanophenyl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-cyanophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H7NO3 It is an ester derivative of oxoacetic acid and contains a cyano group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(3-cyanophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 3-cyanobenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the reaction of 3-cyanobenzaldehyde with methyl oxalate in the presence of a base such as sodium methoxide. This reaction forms the desired ester through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The use of solid acid catalysts is also explored to minimize waste and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-cyanophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-cyanobenzoic acid and methanol under acidic or basic conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) is used for reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.
Major Products
Hydrolysis: 3-cyanobenzoic acid and methanol.
Reduction: 3-aminophenyl-2-oxoacetate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(3-cyanophenyl)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-cyanophenyl)-2-oxoacetate: Similar structure but with the cyano group in the para position.
Ethyl 2-(3-cyanophenyl)-2-oxoacetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(3-nitrophenyl)-2-oxoacetate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
Methyl 2-(3-cyanophenyl)-2-oxoacetate is unique due to the presence of the cyano group in the meta position, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to different pharmacological properties compared to its para-substituted counterpart.
Propriétés
Formule moléculaire |
C10H7NO3 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
methyl 2-(3-cyanophenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)9(12)8-4-2-3-7(5-8)6-11/h2-5H,1H3 |
Clé InChI |
MQDMVJZBNRIAQP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C1=CC=CC(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)

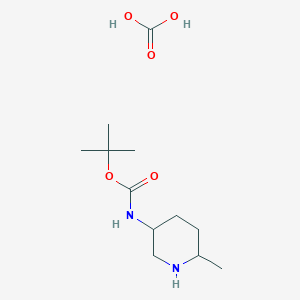
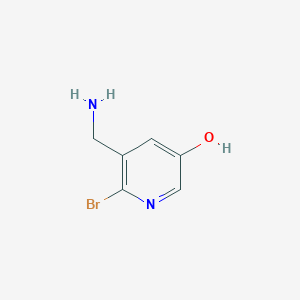
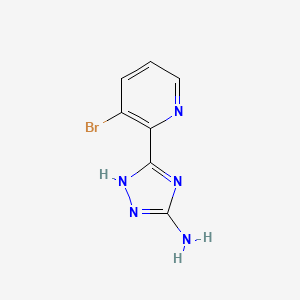
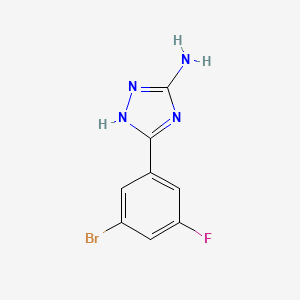
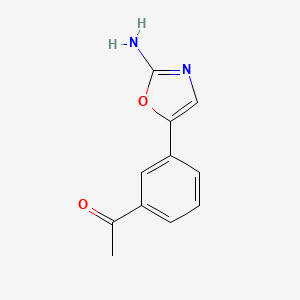
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)


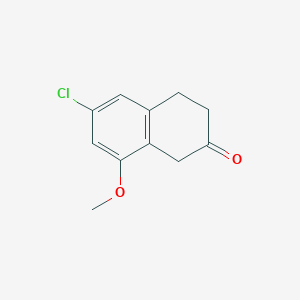
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
